molecular formula C10H11NO B114939 2-Acetyl-4-isopropenylpyridine CAS No. 142896-11-5

2-Acetyl-4-isopropenylpyridine

Cat. No. B114939
CAS RN: 142896-11-5
M. Wt: 161.2 g/mol
InChI Key: QGALSOGFUDWZMF-UHFFFAOYSA-N
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Description

2-Acetyl-4-isopropenylpyridine is a chemical compound with the CAS Registry Number 142896-11-5 . It is known for its grassy green aroma and is used as a flavoring agent .


Physical And Chemical Properties Analysis

2-Acetyl-4-isopropenylpyridine is a light yellow clear liquid . It has a grassy green aroma . It is sparingly soluble in water and soluble in ethanol . Its boiling point is 270-272°C . The refractive index is 1.518-1.520 and the specific gravity is 1.006-1.008 .

Scientific Research Applications

Chemical Properties and Reactions

  • 2-Acetyl-4-isopropenylpyridine shows interesting behavior in chemical reactions and properties. For instance, studies on similar compounds like 2-aminopyridine have revealed insights into UV absorption spectra and proton transfer mechanisms in complexes formed with acetic acid (Inuzuka & Fujimoto, 1990). Additionally, research on 4-acetoxypyridine, a related compound, has highlighted the equilibrium between different isomeric forms in solutions (Fleming & Philippides, 1970).

Coordination Chemistry and Metal Complexes

  • The field of coordination chemistry extensively utilizes compounds like 2-acetyl-4-isopropenylpyridine. For example, terpyridines, a class of compounds structurally related to 2-acetyl-4-isopropenylpyridine, are key in developing coordination polymers and metallomacrocyclic complexes. These compounds, especially when functionalized, can significantly influence the metal-ligand assembly process (Housecroft, 2014).

Synthesis and Organic Chemistry Applications

  • 2-Acetyl-4-isopropenylpyridine is also significant in synthetic organic chemistry. A notable example is the one-pot synthesis of 4'-aryl-2,2':6',2''-terpyridines, which demonstrates the utility of 2-acetylpyridine in creating complex organic molecules under environmentally friendly conditions (Tu et al., 2005).

Analytical and Material Science Applications

  • In the field of analytical and material sciences, compounds like 4-aminopyridine, closely related to 2-acetyl-4-isopropenylpyridine, have been used to study the electrochromatographic separation of ionizable compounds. This research provides insights into the retention mechanisms and separation processes critical for analytical chemistry (Yan et al., 2003).

Catalysis and Polymerization

  • Terpyridine ligands, structurally related to 2-acetyl-4-isopropenylpyridine, have found applications in catalysis, particularly in organic and macromolecular chemistry. These compounds facilitate a range of reactions, from biochemical transformations to polymerization, showcasing their versatility in catalytic processes (Winter et al., 2011).

Safety and Hazards

2-Acetyl-4-isopropenylpyridine has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and is considered safe at current levels of intake when used as a flavoring agent .

properties

IUPAC Name

1-(4-prop-1-en-2-ylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-6H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGALSOGFUDWZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=NC=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162213
Record name 2-Acetyl-4-isopropenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow clear liquid; grassy green aroma
Record name 2-Acetyl-4-isopropenylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2129/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Sparingly soluble in water, Soluble (in ethanol)
Record name 2-Acetyl-4-isopropenylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2129/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.006-1.008
Record name 2-Acetyl-4-isopropenylpyridine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2129/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-Acetyl-4-isopropenylpyridine

CAS RN

142896-11-5
Record name 2-Acetyl-4-isopropenylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142896115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Acetyl-4-isopropenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ACETYL-4-ISOPROPENYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5N63661OZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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